APN-PEG4-tetrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

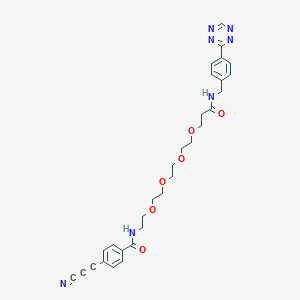

APN-PEG4-tetrazine is a versatile, bifunctional linker that combines an aliphatic primary amine with a polyethylene glycol spacer and a reactive tetrazine moiety . This compound is particularly valuable in bioorthogonal chemistry, specifically for click chemistry and pretargeted imaging applications . It facilitates site-specific conjugation, enhancing solubility and minimizing immunogenicity, making it a valuable tool in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

APN-PEG4-tetrazine is synthesized through a series of chemical reactions that involve the conjugation of an aliphatic primary amine with a polyethylene glycol spacer and a tetrazine moiety . The synthetic route typically involves the following steps:

Activation of the Aliphatic Primary Amine: The aliphatic primary amine is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.

Conjugation with Polyethylene Glycol: The activated amine is then conjugated with a polyethylene glycol spacer, typically PEG4, under mild reaction conditions.

Introduction of the Tetrazine Moiety: Finally, the tetrazine moiety is introduced through a coupling reaction with the PEGylated amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

APN-PEG4-tetrazine undergoes several types of chemical reactions, including:

Inverse Electron Demand Diels-Alder Reactions: The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable dihydropyridazine linkages.

Click Chemistry Reactions: The tetrazine group participates in click chemistry reactions, particularly with molecules containing trans-cyclooctene groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable dihydropyridazine linkages, which are valuable in bioconjugation applications .

Scientific Research Applications

Key Applications

-

Bioorthogonal Chemistry :

- Click Chemistry : APN-PEG4-tetrazine participates in inverse electron demand Diels-Alder reactions, allowing for rapid and selective conjugation of biomolecules in complex biological environments . The reaction occurs efficiently under mild conditions without the need for catalysts, making it suitable for in vivo applications.

- Fluorescent Imaging : The compound is employed in fluorescent imaging techniques to label biomolecules selectively, enhancing visualization in biological studies .

- Drug Delivery Systems :

-

Therapeutic Protein Conjugation :

- The compound has been utilized to enhance the stability and half-life of therapeutic proteins through site-specific conjugation. For example, studies have demonstrated that conjugating human serum albumin to therapeutic proteins using APN chemistry significantly prolongs their serum half-life compared to traditional methods like thiol-maleimide conjugation .

- Imaging Techniques :

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioorthogonal Chemistry | Inverse electron demand Diels-Alder reactions for biomolecule conjugation | Fast kinetics, high selectivity |

| Drug Delivery | Targeted delivery of therapeutics to specific cells | Improved efficacy and reduced side effects |

| Therapeutic Protein Conjugation | Site-specific linking to enhance stability of proteins | Prolonged serum half-life |

| Imaging Techniques | Utilization in PET and SPECT imaging | Enhanced visualization of molecular targets |

Case Studies

-

Therapeutic Protein Stability :

A study evaluated the stability of human serum albumin conjugated with urate oxidase using this compound. Results indicated that the APN-cysteine adduct showed no degradation over a wide pH range, demonstrating superior stability compared to traditional conjugation methods . -

Targeted Drug Delivery :

Research highlighted the use of this compound in creating bioconjugates that effectively target cancer cells. The study reported enhanced drug accumulation at tumor sites while minimizing systemic exposure, thereby improving therapeutic outcomes . -

Fluorescent Imaging Applications :

In another application, this compound was used to label antibodies for fluorescent imaging in live cells. This approach allowed researchers to track cellular processes with high specificity and minimal background noise .

Mechanism of Action

The mechanism of action of APN-PEG4-tetrazine involves its participation in inverse electron demand Diels-Alder reactions with strained alkenes . The tetrazine moiety reacts with trans-cyclooctene groups to form stable dihydropyridazine linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation applications . The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, facilitating its use in biological systems .

Comparison with Similar Compounds

APN-PEG4-tetrazine can be compared with other similar compounds such as:

APN-PEG36-tetrazine: An analog of this compound with a longer polyethylene glycol spacer, which may offer enhanced solubility and biocompatibility.

Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.

EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.

This compound is unique due to its combination of an aliphatic primary amine, a polyethylene glycol spacer, and a reactive tetrazine moiety, which provides high selectivity and efficiency in bioconjugation reactions .

Biological Activity

APN-PEG4-tetrazine is a bifunctional linker that plays a significant role in bioorthogonal chemistry, particularly in applications involving click chemistry and pretargeted imaging. This compound combines an aliphatic primary amine (APN) with a polyethylene glycol (PEG4) spacer and a reactive tetrazine moiety, facilitating site-specific conjugation of biomolecules. This capability enhances solubility, minimizes immunogenicity, and is instrumental in the development of targeted drug delivery systems and diagnostics.

- Chemical Formula : C30H33N7O6

- Molecular Weight : 587.63 g/mol

- Purity : >90%

- Solubility : Soluble in DCM, acetonitrile, DMF, and DMSO

- Storage Conditions : -20 °C

This compound is characterized by its high selectivity for cysteine residues, allowing for stable conjugation in biological systems. The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene (TCO), enabling the formation of stable dihydropyridazine linkages through inverse electron demand Diels-Alder (IEDDA) reactions .

The mechanism of action for this compound involves:

- Thiol Click Chemistry : The APN moiety selectively reacts with thiol groups in proteins, providing a robust method for bioconjugation.

- Bioorthogonal Reactions : The tetrazine component engages in rapid and selective reactions with TCOs, facilitating the conjugation of low-abundance biomolecules within complex biological environments .

This dual functionality allows for enhanced pharmacokinetics and targeted delivery of therapeutic agents.

1. Targeted Drug Delivery

This compound is utilized in the synthesis of antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via this linker, researchers can achieve targeted delivery to cancer cells while minimizing systemic toxicity. For instance, studies have shown that ADCs employing this linker maintain efficacy while reducing off-target effects .

2. Imaging Applications

The compound's bioorthogonal properties make it suitable for pretargeted imaging techniques. For example, fluorine-18 labeled tetrazines have been evaluated for positron emission tomography (PET) imaging. These studies demonstrated that tetrazines exhibit efficient brain uptake and rapid clearance rates, making them promising candidates for non-invasive imaging of tumors .

3. Bioconjugation Strategies

This compound has been explored in various bioconjugation strategies, enhancing the stability and functionality of therapeutic proteins. Research indicates that conjugates formed using thiol-APN chemistry exhibit superior stability compared to traditional thiol-maleimide conjugates, leading to prolonged serum half-lives and improved therapeutic efficacy .

Case Studies

Properties

Molecular Formula |

C30H33N7O6 |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

4-(2-cyanoethynyl)-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |

InChI |

InChI=1S/C30H33N7O6/c31-12-1-2-24-3-9-27(10-4-24)30(39)32-13-15-41-17-19-43-21-20-42-18-16-40-14-11-28(38)33-22-25-5-7-26(8-6-25)29-36-34-23-35-37-29/h3-10,23H,11,13-22H2,(H,32,39)(H,33,38) |

InChI Key |

GBNWDBHIIMJYSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C#CC#N)C3=NN=CN=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.